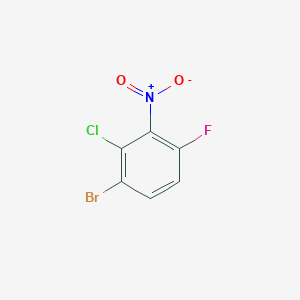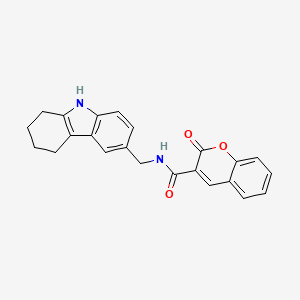
2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2H-chromene-3-carboxamide” is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromene core and a carbazole moiety, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2H-chromene-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carbazole Moiety: This step may involve the coupling of the chromene core with a carbazole derivative using reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.
Amidation Reaction: The final step could involve the formation of the carboxamide group through the reaction of the intermediate with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the carbonyl group in the chromene core, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
Biologically, the compound may exhibit various activities such as anti-inflammatory, antioxidant, or anticancer properties. It could be studied for its effects on cellular pathways and its potential as a therapeutic agent.
Medicine
In medicine, the compound might be investigated for its potential to treat diseases such as cancer, neurodegenerative disorders, or infectious diseases. Its pharmacokinetics and pharmacodynamics would be key areas of research.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2H-chromene-3-carboxamide” would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromene-3-carboxamide: Lacks the carbazole moiety.
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2H-chromene-3-carboxamide: Lacks the oxo group.
2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2H-chromene-3-carboxylate: Ester instead of amide.
Uniqueness
The presence of both the chromene core and the carbazole moiety in “2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2H-chromene-3-carboxamide” makes it unique. This combination may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-oxo-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-22(18-12-15-5-1-4-8-21(15)28-23(18)27)24-13-14-9-10-20-17(11-14)16-6-2-3-7-19(16)25-20/h1,4-5,8-12,25H,2-3,6-7,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHRXYKQMHQEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-(Naphthalene-2-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2981597.png)
![2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2981602.png)
![[2-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2981604.png)
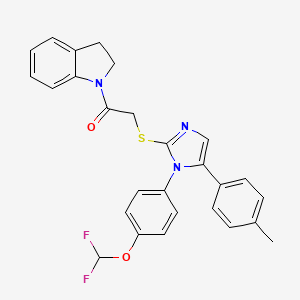
![2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-propylacetamide](/img/structure/B2981610.png)
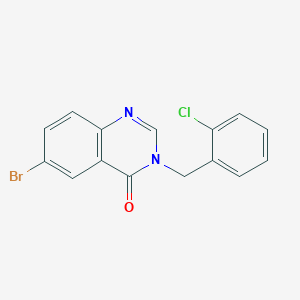
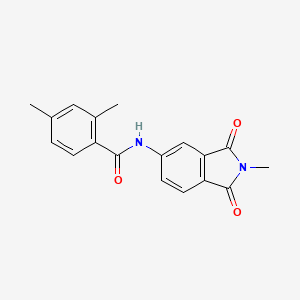
![(NZ)-N-[1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine](/img/structure/B2981613.png)
![2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2981614.png)
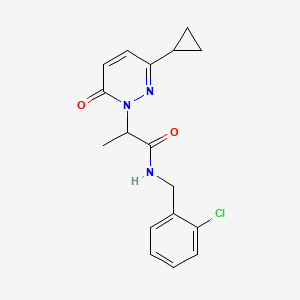
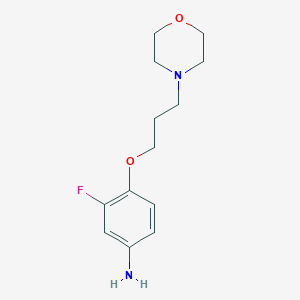
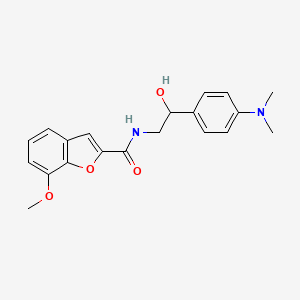
![2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole](/img/structure/B2981618.png)
